molecular formula C24H27NO4 B2400234 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpiperidin-4-yl]acetic acid CAS No. 2305255-17-6

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpiperidin-4-yl]acetic acid

Cat. No.: B2400234
CAS No.: 2305255-17-6
M. Wt: 393.483
InChI Key: RYIJWVQATDTXJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpiperidin-4-yl]acetic acid is a complex organic compound known for its unique structural properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpiperidin-4-yl]acetic acid typically involves multiple steps. One common method starts with the preparation of the Fmoc-protected amino acid. This involves the reaction of fluorenylmethanol with phosgene to form the Fmoc chloride, which is then reacted with the amino acid to form the Fmoc-protected amino acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of adding amino acids and protecting groups, ensuring high yield and purity. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpiperidin-4-yl]acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpiperidin-4-yl]acetic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in organic synthesis and peptide chemistry.

    Biology: In the study of protein-protein interactions and enzyme mechanisms.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpiperidin-4-yl]acetic acid involves its ability to act as a protecting group in peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of amino acids during peptide assembly. This selective deprotection is crucial for the stepwise synthesis of peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpiperidin-4-yl]acetic acid is unique due to its specific structural configuration, which provides stability and reactivity that are advantageous in synthetic chemistry. Its ability to undergo selective deprotection makes it particularly valuable in the synthesis of complex peptides and proteins.

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpiperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-24(2)15-25(12-11-16(24)13-22(26)27)23(28)29-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21H,11-15H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIJWVQATDTXJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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